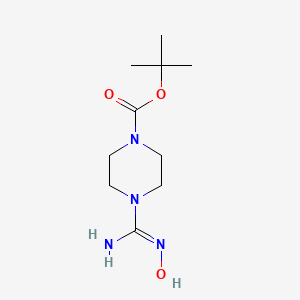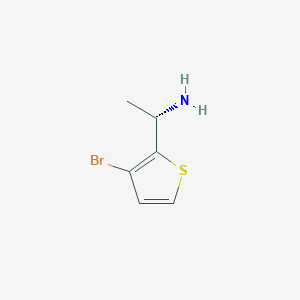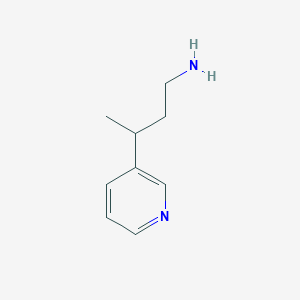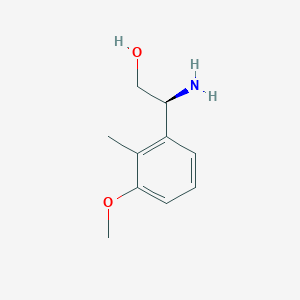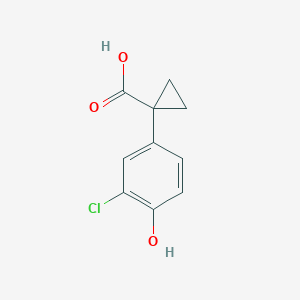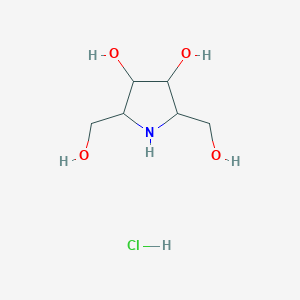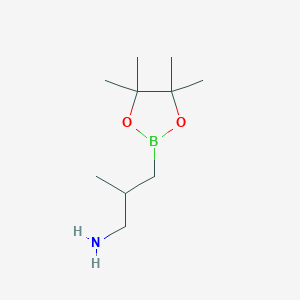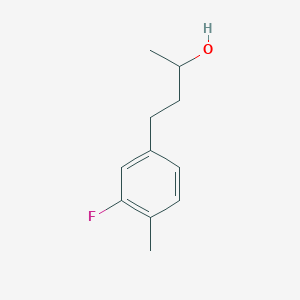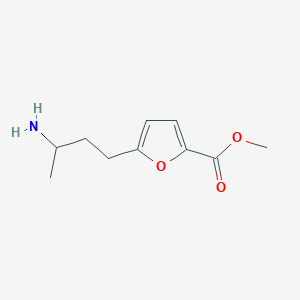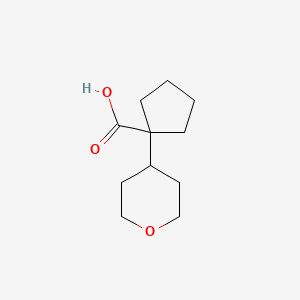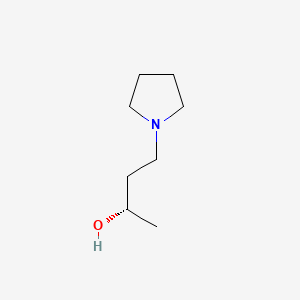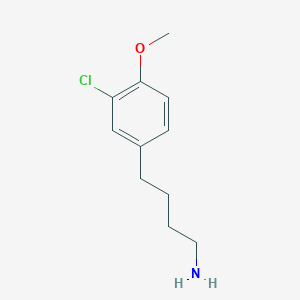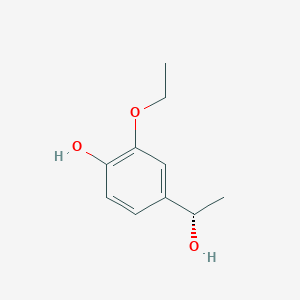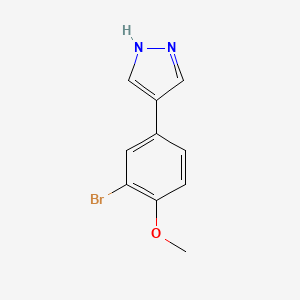![molecular formula C11H15N3 B13611070 [2-(1H-indazol-1-yl)ethyl]dimethylamine](/img/structure/B13611070.png)
[2-(1H-indazol-1-yl)ethyl]dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1H-indazol-1-yl)ethyl]dimethylamine: is a heterocyclic compound featuring an indazole ring attached to an ethyl chain, which is further bonded to a dimethylamine group. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-indazol-1-yl)ethyl]dimethylamine typically involves the formation of the indazole ring followed by the attachment of the ethyl and dimethylamine groups. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the Cu(OAc)2-catalyzed formation of the N-N bond in DMSO under an oxygen atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the indazole ring.
Reduction: Reduction reactions can occur at the double bonds within the indazole ring.
Substitution: The ethyl and dimethylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced indazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-(1H-indazol-1-yl)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activities. Indazole derivatives are known for their anti-inflammatory, anticancer, and antibacterial properties . Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various functional materials .
Mecanismo De Acción
The mechanism of action of [2-(1H-indazol-1-yl)ethyl]dimethylamine involves its interaction with specific molecular targets. The indazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct chemical properties.
Imidazole: A related heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness: What sets [2-(1H-indazol-1-yl)ethyl]dimethylamine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl and dimethylamine groups allows for additional functionalization and enhances its solubility and reactivity .
Propiedades
Fórmula molecular |
C11H15N3 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
2-indazol-1-yl-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H15N3/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12-14/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
QRZORMSARQYGRI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C2=CC=CC=C2C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


